molecular formula C11H10ClFO2 B8363250 3-(2-Chloro-6-fluoro-phenyl)-acrylic acid ethyl ester

3-(2-Chloro-6-fluoro-phenyl)-acrylic acid ethyl ester

Cat. No. B8363250
M. Wt: 228.65 g/mol
InChI Key: VWGCPKIKIFYTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6-fluoro-phenyl)-acrylic acid ethyl ester is a useful research compound. Its molecular formula is C11H10ClFO2 and its molecular weight is 228.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-6-fluoro-phenyl)-acrylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-6-fluoro-phenyl)-acrylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Chloro-6-fluoro-phenyl)-acrylic acid ethyl ester

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

ethyl 3-(2-chloro-6-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3

InChI Key

VWGCPKIKIFYTOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (diethoxyphosphoryl)-acetic acid ethyl ester (87 g, 0.39 mol) in tetrahydrofuran (100 mL) was slowly added to a suspension of sodium hydride (60% in mineral oil, 15 g, 0.39 mol) in tetrahydrofuran (200 mL) at 0° C. After stirring for 20 minutes, a solution of 2-chloro-6-fluoro-benzaldehyde (40 g, 0.26 mol) in tetrahydrofuran (100 mL) while maintaining the temperature at 0° C. The mixture was heated to 50° C. for 1 hour and then cooled to room temperature. The reaction was quenched by addition of a saturated aqueous solution of ammonium chloride (300 mL). The layers were separated and the aqueous layer was extracted with ether. The combined organic layers were washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate, and evaporated to dryness to give 3-(2-chloro-6-fluoro-phenyl)-acrylic acid ethyl ester, which was used directly in the next step. 1H NMR (CDCl3) δ: 7.89 (d, 1H, J=16.4 Hz), 7.26-7.06 (m, 2H), 7.06-7.02 (m, 1H), 6.72 (d, 1H, J=16.4 Hz), 4.28 (q, 2H, J=7.6 Hz), 1.34 (t, 3H, J=7.6 Hz).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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